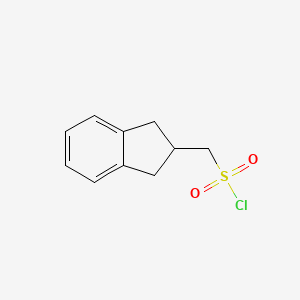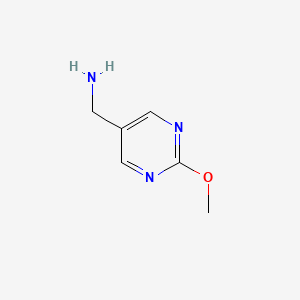![molecular formula C8H6Cl2F3N3O B1425932 2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide CAS No. 1383468-73-2](/img/structure/B1425932.png)
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Übersicht
Beschreibung
2-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a chemical compound with the CAS Number: 1383468-73-2. It has a molecular weight of 288.06 . The IUPAC name for this compound is 2-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17). The InChI key is QVSMDXOYEIBZSO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.06 . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Supramolecular Architectures : A study by Khalid et al. (2021) highlighted the synthesis of pyridine-based hydrazone derivatives including variations of acetohydrazide. These were synthesized via ultrasonication and characterized using spectral analysis and X-ray crystallography, providing insights into their geometry and optical properties (Khalid et al., 2021).
Antitubercular Activity : Mohite et al. (2021) studied novel 2-(1H-tetrazol-5-yl) pyridine derivatives synthesized from pyridine nitrile, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021).
Antimicrobial Evaluation : Fuloria et al. (2009) explored the synthesis of derivatives from 2-chloro-3-methylphenoxy acetohydrazide, examining their antibacterial and antifungal activities (Fuloria et al., 2009).
Pharmaceutical and Biomedical Applications
Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and evaluated them for antidepressant and nootropic activities, finding potential for CNS active agents (Thomas et al., 2016).
Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized 1, 3, 4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory effects, demonstrating significant potential in these areas (Dewangan et al., 2015).
Chemical Synthesis and Structural Analysis
Boronic Acid Synthesis : Liu Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, discussing various reaction conditions and characterizing the product's purity and structure (Liu Guoqua, 2014).
Halogen Shuffling in Pyridines : Mongin et al. (1998) described a method for selectively substituting halogens in 2-chloro-6-(trifluoromethyl)pyridine, a process important for further chemical manipulations (Mongin et al., 1998).
Additional Applications
DNA Binding Studies : Eesee (2016) synthesized a Ni(II) complex of a derivative and analyzed its DNA binding activity, providing insights into potential biomedical applications (Eesee, 2016).
Antioxidant and Antimicrobial Activities : Bonacorso et al. (2015) synthesized novel pyridine derivatives and evaluated their antioxidant and antimicrobial properties, highlighting the compound's potential in health-related applications (Bonacorso et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMDXOYEIBZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



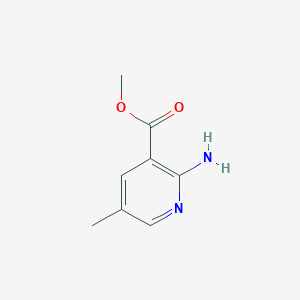

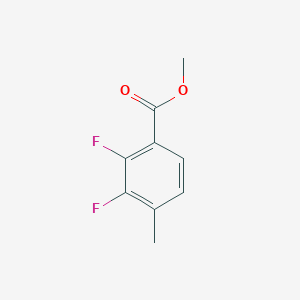
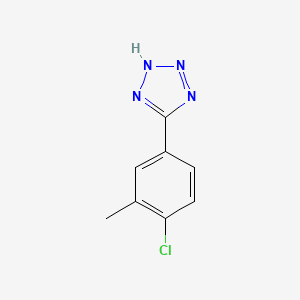
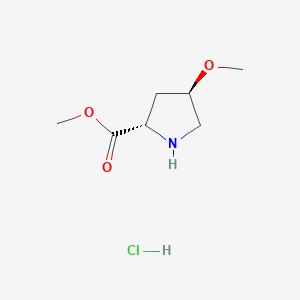
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
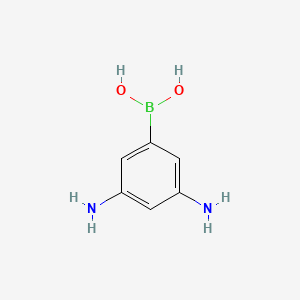
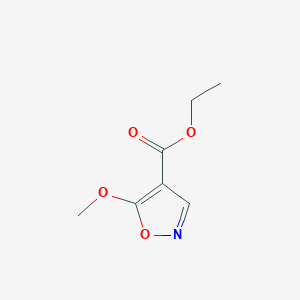
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)

